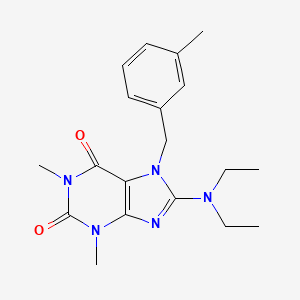

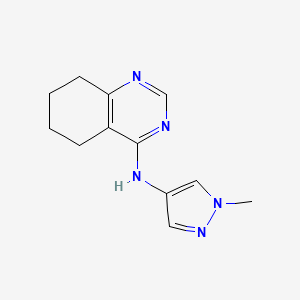

![molecular formula C12H16N2O3 B2805752 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione CAS No. 1005089-35-9](/img/structure/B2805752.png)

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione, also known as 1-BH-IMT, is a novel compound that has been extensively studied for its various applications in scientific research. It is a bicyclic heterocyclic compound with a unique structure that allows it to interact with various biological systems. 1-BH-IMT has been found to have a wide range of effects on biochemical and physiological processes, and it has shown great potential for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of related imidazoline derivatives is in corrosion inhibition, especially for carbon steel in acidic media. A study highlighted the use of imidazoline and its precursors for their corrosion inhibition efficiency, determined through electrochemical methods and theoretical calculations. The research found imidazoline to exhibit good corrosion inhibiting properties due to its active sites facilitating coordination with the metal surface, whereas its derivative imidazolidine showed lower efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis and Biological Activity

Another area of research involves the synthesis of novel heterocyclic derivatives from compounds bearing the bicyclo[2.2.1]heptane structure for potential biological applications. For instance, the synthesis of derivatives prepared from camphor-derived diamine and their structural confirmation through various spectroscopic methods indicates the ongoing interest in exploring these compounds for new biological activities (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Luminescent and Sensor Properties

Research into 2-substituted imidazolidines and hexahydropyrimidines obtained from interactions with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde shows these compounds' potential as photoswitch pH sensors. Their luminescent, photochromic, and sensor properties open doors to their use in various sensing applications (Tolpygin, Chernoivanov, Revinskii, Bren, & Minkin, 2013).

Synthesis of Imidazolidinetrione Derivatives

The synthesis of imidazolidinetrione derivatives, incorporating imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, indicates a methodological interest in creating compounds with potential pharmacological or agrochemical properties (Lee, Jung, Kim, Jeon, Choi, Hahn, & Cho, 2010).

Antiviral and Enzyme Inhibition

Some imidazolidine derivatives have been evaluated for their antiviral activity against HSV-1 and CVB3 viruses, highlighting the potential of these compounds in medicinal chemistry for developing new antiviral agents. Furthermore, derivatives have shown promise as inhibitors of important enzymes, such as soluble human epoxide hydrolase, suggesting their utility in therapeutic applications (Rzadkowska, Szacon, Kaczor, Rajtar, Świątek, Polz-Dacewicz, & Matosiuk, 2015).

Propiedades

IUPAC Name |

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXZCCVESILKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

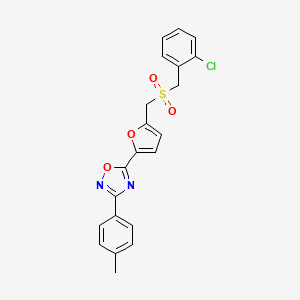

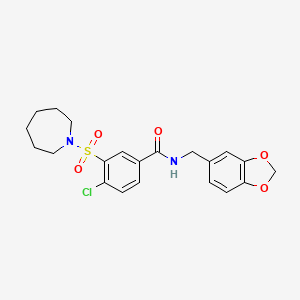

![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)

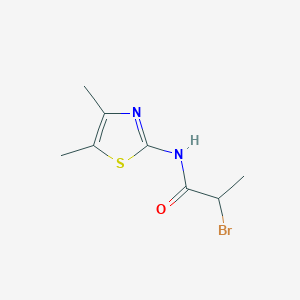

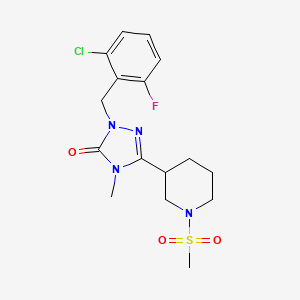

![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)

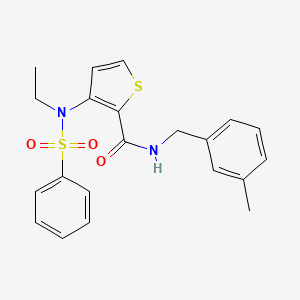

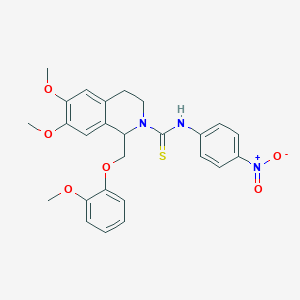

![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)

![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)